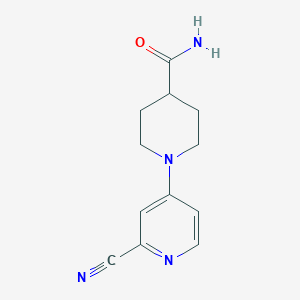
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. It is a small molecule that has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine involves its binding to specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinases and topoisomerases, which are involved in various cellular processes. It has also been shown to bind to certain receptors such as adenosine receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine depend on its specific target in the body. It has been shown to have anti-tumor effects by inhibiting the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes such as topoisomerases, which are involved in the regulation of inflammation. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease by binding to specific receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine in lab experiments is its high potency and specificity for certain enzymes and receptors. This makes it a valuable tool for studying the specific functions of these targets in the body. However, one limitation is its potential toxicity and side effects, which can affect the validity of the results obtained from lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine. One direction is the development of more potent and selective analogs of the compound for use in drug discovery. Another direction is the investigation of its potential applications in other areas such as imaging and diagnostics. Additionally, further studies are needed to determine its safety and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of 2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine involves the reaction of 2-chloro-4-nitroaniline with N-methyl-N-(pyridin-4-ylmethyl)amine in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting product is then purified and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential drug candidate for various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease. It has also been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4/c1-20(10-11-6-8-17-9-7-11)14-12-4-2-3-5-13(12)18-15(16)19-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYSXOFAHYMDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C2=NC(=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555400.png)
![1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7555402.png)
![4-[(1-Cyclohexylpropylamino)methyl]benzoic acid](/img/structure/B7555416.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]butanamide](/img/structure/B7555418.png)
![4-[(2,2,6-Trimethylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555421.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7555428.png)
![4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7555431.png)

![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)
![3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7555467.png)
![N-[[1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]triazol-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B7555471.png)
![5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile](/img/structure/B7555472.png)

